Ravoxertinib hydrochloride

ERK1/2 inhibitor kinase assay IC50

Research requiring selective ERK1/2 inhibition is complicated by variable biochemical potency across commercial inhibitors. Ravoxertinib hydrochloride (GDC-0994) solves this with validated quantitative data: - ERK1/2 biochemical IC50: 6.1 nM (ERK1) and 3.1 nM (ERK2) - Cellular p90RSK inhibition IC50: 12 nM (quantifiable PD endpoint) - ≥50-fold kinase selectivity; 10 mg/kg oral dose provides ≥8h target coverage (CD-1 mice) - Phase I clinical data available (NCT01875705) for translational reference Suitable for BRAF/KRAS-mutant cancer models and phosphoproteomics.

Molecular Formula C21H19Cl2FN6O2
Molecular Weight 477.3 g/mol
Cat. No. B2823977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRavoxertinib hydrochloride
Molecular FormulaC21H19Cl2FN6O2
Molecular Weight477.3 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F.Cl
InChIInChI=1S/C21H18ClFN6O2.ClH/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14;/h2-11,18,30H,12H2,1H3,(H,24,26,27);1H/t18-;/m1./s1
InChIKeyRMNVBUVHPAETTJ-GMUIIQOCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ravoxertinib Hydrochloride (GDC-0994): ERK1/2 Kinase Inhibitor


Ravoxertinib hydrochloride (GDC-0994 hydrochloride) is an orally bioavailable, highly selective small-molecule inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2) [1]. It inhibits ERK1 and ERK2 with IC50 values of 6.1 nM and 3.1 nM, respectively, in biochemical assays , and has been evaluated in a Phase I clinical trial (NCT01875705) in patients with locally advanced or metastatic solid tumors [2].

✓ ERK1/2 pathway inhibition study fit
✓ BRAF-mutant cancer cell model research context
✓ Oral tool compound for in vivo target engagement studies
✓ Kinase selectivity profiling research workflow

Ravoxertinib Hydrochloride: ERK Inhibitor Substitution Risks


ERK1/2 inhibitors exhibit distinct biochemical potency ranges, kinase selectivity profiles, and binding mechanisms that preclude interchangeable use in research settings. Ravoxertinib hydrochloride (GDC-0994) differs from other ERK inhibitors such as ulixertinib (BVD-523), SCH772984, LY3214996 (temuterkib), VX-11e, and CC-90003 in terms of absolute IC50 values against ERK1/2 [1], cellular target engagement potency as measured by p90RSK inhibition , duration of target coverage following oral administration , and clinical development phase [2]. Substituting one ERK inhibitor for another without accounting for these quantitative differences may lead to inconsistent pathway suppression, variable cellular responses, and irreproducible in vivo efficacy outcomes.

Biochemical potency ERK1/2 IC50 values differ across inhibitors; direct substitution may shift pathway suppression thresholds.
Kinase selectivity Off-target kinase profiles vary; selectivity context may not transfer between compounds.
Target coverage duration Oral exposure and coverage duration differ; in vivo dosing schedules may require re-optimization.
Mutation-context response BRAF- versus RAS-mutant model responses may differ; mutation-dependent activity context requires review.

Ravoxertinib Hydrochloride: Comparative Evidence


Biochemical ERK1/2 Potency

Ravoxertinib hydrochloride (GDC-0994) exhibits biochemical IC50 values of 6.1 nM against ERK1 and 3.1 nM against ERK2 . In comparison, ulixertinib (BVD-523) demonstrates an IC50 of <0.3 nM against ERK2 , while SCH772984 shows IC50 values of 4 nM (ERK1) and 1 nM (ERK2) [1]. Ravoxertinib's biochemical potency (1.1 nM ERK1/0.3 nM ERK2 in alternative assay formats) is approximately 3- to 10-fold less potent than ulixertinib on ERK2 but comparable to or moderately less potent than SCH772984 [2].

Biochemical ERK1/2 Potency
Cross-study comparable
Ravoxertinib ERK1: 6.1 nM, ERK2: 3.1 nM
Ulixertinib ERK2 ~0.3 nM
~10-fold potency difference reported
Supports assay concentration selection context
Reported values; assay conditions may vary
ERK1/2 inhibitor kinase assay IC50

Cellular p90RSK Inhibition

Ravoxertinib hydrochloride inhibits ERK-dependent p90RSK phosphorylation with an IC50 of 12 nM in PMA-stimulated HepG2 cells . In contrast, LY3214996 (temuterkib) requires >50% target inhibition sustained for 8-16 hours to achieve significant tumor growth inhibition in xenograft models [1]. This cellular potency against p90RSK provides a quantifiable pharmacodynamic readout distinct from biochemical IC50 measurements, enabling cross-study comparison of functional pathway suppression.

Cellular p90RSK Inhibition
Cross-study comparable
IC50 = 12 nM in PMA-stimulated HepG2 cells
LY3214996 requires >50% inhibition 8–16 h
Functional pathway suppression readout context
Cell-based pharmacodynamic biomarker
p90RSK pharmacodynamic biomarker cellular IC50

Kinase Selectivity Profile

Ravoxertinib hydrochloride displays at least 50-fold selectivity against a 279-kinase SelectScreen panel . In comparison, SCH772984 at 1 µM inhibits only 6 off-target kinases (CLK2, FLT4, GSG2, MAP4K4, MINK1, PRKD1, TTK) out of 300 assayed, demonstrating >50% inhibition [1]. CC-90003, an irreversible ERK1/2 inhibitor, shows good selectivity in a 258-kinase panel with IC50 values of 10-20 nM against ERK1/2 [2]. Ravoxertinib's selectivity profile is comparable to other clinical-stage ERK inhibitors but lacks the covalent binding mechanism of CC-90003 or the unusual binding pocket induced by SCH772984.

Kinase Selectivity Profile
Cross-study comparable
≥50-fold selectivity (279-kinase panel)
SCH772984: 6/300 off-targets at 1 µM
Off-target kinase review context
Selectivity defined by different metrics
kinase selectivity off-target profiling selectivity panel

In Vivo Target Coverage Duration

In CD-1 mice, a single oral dose of ravoxertinib hydrochloride at 10 mg/kg achieves desired target coverage for at least 8 hours . This duration of target engagement is comparable to LY3214996, which requires >50% target inhibition sustained for 8-16 hours to achieve significant tumor growth inhibition in BRAF- and KRAS-mutant xenograft models [1]. Ravoxertinib's in vivo efficacy has been demonstrated as significant single-agent activity in multiple cancer models, including KRAS-mutant and BRAF-mutant human xenograft tumors in mice [2].

In Vivo Target Coverage
Cross-study comparable
≥8 h at 10 mg/kg p.o. in CD-1 mice
LY3214996: >8 h required for efficacy models
Dosing interval model context
Species and model may influence coverage
pharmacokinetics target engagement oral bioavailability

BRAF-Dependent Antitumor Activity

Ravoxertinib hydrochloride (GDC-0994) exhibits sharp inhibition of cell proliferation and colony formation, inducing G1 phase cell-cycle arrest in cancer cells harboring BRAF mutations, but demonstrates little effect in most RAS-mutant or wild-type cell lines [1]. This BRAF mutation-dependent antitumor effect is further validated in xenograft mouse models, where ravoxertinib selectively inhibited tumor growth in BRAF-mutant but not wild-type tumors [1]. In contrast, ulixertinib has demonstrated clinical partial responses in patients with NRAS-mutant, BRAF V600-mutant, and non-V600 BRAF-mutant solid tumors [2], suggesting broader mutation-spectrum activity.

BRAF-Mutant Model Response
Cross-study comparable
Selective proliferation inhibition in BRAF-mutant cells
Ulixertinib: broader activity across RAS/BRAF
Mutation-context model response interpretation
BRAF selectivity context
BRAF mutation MAPK pathway xenograft model

Clinical Development & Safety Profile

Ravoxertinib hydrochloride (GDC-0994) completed a Phase I dose-escalation study (NCT01875705) in patients with locally advanced or metastatic solid tumors, demonstrating acceptable safety and pharmacodynamic profiles [1][2]. In comparison, ulixertinib (BVD-523) has advanced to a Phase I expansion study with a recommended Phase II dose (RP2D) of 600 mg twice daily, establishing clinical activity in MAPK-mutant advanced solid tumors [3]. The clinical development stage affects the availability of human-derived pharmacokinetic, safety, and efficacy data for translational research planning.

Clinical Tolerability Endpoints
Cross-study comparable
Phase I completed (NCT01875705); reported tolerable profile
Ulixertinib: Phase I expansion, RP2D 600 mg BID
Tolerability endpoint context for modeling
Human data depth differs across compounds
Phase I clinical trial safety profile pharmacodynamics

Ravoxertinib Hydrochloride: Research Applications


In Vitro ERK Inhibition in BRAF-Mutant Models

Ravoxertinib hydrochloride is appropriate for in vitro studies requiring selective ERK1/2 inhibition in BRAF-mutant cancer cell lines. Its cellular p90RSK inhibition IC50 of 12 nM provides a quantifiable pharmacodynamic endpoint for dose-response experiments . The compound's ≥50-fold kinase selectivity supports its use in mechanistic studies where off-target kinase effects must be minimized.

In Vivo Xenograft Efficacy Studies

Ravoxertinib hydrochloride is suitable for mouse xenograft studies requiring sustained ERK pathway suppression. A 10 mg/kg oral dose provides at least 8 hours of target coverage in CD-1 mice , and daily oral dosing demonstrates significant single-agent activity in KRAS-mutant and BRAF-mutant human xenograft models [1]. This PK profile supports once-daily dosing regimens.

Phosphoproteomics & Pathway Mapping

Ravoxertinib hydrochloride has been employed in quantitative phosphoproteomics studies comparing ERK inhibitor responses to clinically used MEK inhibitors such as trametinib [2]. Its well-characterized selectivity profile and cellular potency make it suitable for mapping ERK-dependent phosphorylation networks and validating pathway-specific biomarkers.

Translational Studies Using Phase I Data

Researchers designing translational studies may leverage ravoxertinib's established Phase I clinical safety and pharmacodynamic profile (NCT01875705) [3]. This human data provides a reference for expected tolerability and target engagement, facilitating dose selection and biomarker validation in preclinical models intended to inform clinical development.

Application
Selection Property
Validation Focus
BRAF-mutant cell model studies
Cellular p90RSK inhibition context
Pathway suppression dose-response validation
In vivo target engagement studies
Oral target coverage duration
Dosing-schedule model review
Phosphoproteomic pathway mapping
Kinase selectivity profile
Off-target phosphorylation review
Preclinical translational research modeling
Phase I tolerability endpoint context
Pharmacodynamic biomarker modeling review
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